molecular formula C23H22BrClN2O3S B297207 2-[[(4-bromophenyl)sulfonyl](4-chlorobenzyl)amino]-N-(1-phenylethyl)acetamide

2-[[(4-bromophenyl)sulfonyl](4-chlorobenzyl)amino]-N-(1-phenylethyl)acetamide

Cat. No. B297207
M. Wt: 521.9 g/mol
InChI Key: JEWNOJVTPOWKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[(4-bromophenyl)sulfonyl](4-chlorobenzyl)amino]-N-(1-phenylethyl)acetamide, also known as BSA, is a chemical compound that has been extensively studied for its potential use in scientific research. BSA belongs to the class of sulfonamide compounds and has been found to exhibit significant pharmacological properties.

Mechanism of Action

The mechanism of action of 2-[[(4-bromophenyl)sulfonyl](4-chlorobenzyl)amino]-N-(1-phenylethyl)acetamide is not yet fully understood. However, it has been suggested that 2-[[(4-bromophenyl)sulfonyl](4-chlorobenzyl)amino]-N-(1-phenylethyl)acetamide may act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-[[(4-bromophenyl)sulfonyl](4-chlorobenzyl)amino]-N-(1-phenylethyl)acetamide has been found to exhibit significant anti-inflammatory and analgesic effects in animal models. These effects are thought to be due to the compound's ability to inhibit the activity of enzymes involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[[(4-bromophenyl)sulfonyl](4-chlorobenzyl)amino]-N-(1-phenylethyl)acetamide in laboratory experiments is its ability to selectively target certain enzymes involved in the production of inflammatory mediators. This makes it a valuable tool for studying the role of these enzymes in biological systems. However, one of the limitations of 2-[[(4-bromophenyl)sulfonyl](4-chlorobenzyl)amino]-N-(1-phenylethyl)acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for research on 2-[[(4-bromophenyl)sulfonyl](4-chlorobenzyl)amino]-N-(1-phenylethyl)acetamide. One area of interest is the development of new analogs of 2-[[(4-bromophenyl)sulfonyl](4-chlorobenzyl)amino]-N-(1-phenylethyl)acetamide with improved pharmacological properties. Another area of interest is the use of 2-[[(4-bromophenyl)sulfonyl](4-chlorobenzyl)amino]-N-(1-phenylethyl)acetamide in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of 2-[[(4-bromophenyl)sulfonyl](4-chlorobenzyl)amino]-N-(1-phenylethyl)acetamide and its potential applications in scientific research.

Synthesis Methods

The synthesis of 2-[[(4-bromophenyl)sulfonyl](4-chlorobenzyl)amino]-N-(1-phenylethyl)acetamide involves the reaction of 4-bromobenzene sulfonamide with 4-chlorobenzylamine in the presence of a base. The resulting intermediate is then reacted with N-phenylethyl acetamide to yield the final product.

Scientific Research Applications

2-[[(4-bromophenyl)sulfonyl](4-chlorobenzyl)amino]-N-(1-phenylethyl)acetamide has been shown to have several potential applications in scientific research. One of the most promising applications of 2-[[(4-bromophenyl)sulfonyl](4-chlorobenzyl)amino]-N-(1-phenylethyl)acetamide is its use as a tool for studying the role of sulfonamide compounds in biological systems. 2-[[(4-bromophenyl)sulfonyl](4-chlorobenzyl)amino]-N-(1-phenylethyl)acetamide has been found to exhibit significant pharmacological properties, including anti-inflammatory and analgesic effects.

properties

Molecular Formula

C23H22BrClN2O3S

Molecular Weight

521.9 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonyl-[(4-chlorophenyl)methyl]amino]-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C23H22BrClN2O3S/c1-17(19-5-3-2-4-6-19)26-23(28)16-27(15-18-7-11-21(25)12-8-18)31(29,30)22-13-9-20(24)10-14-22/h2-14,17H,15-16H2,1H3,(H,26,28)

InChI Key

JEWNOJVTPOWKBR-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.